Home > Products > Screening Compounds P105533 > 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea - 1796905-13-9

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea

Catalog Number: EVT-3197204
CAS Number: 1796905-13-9
Molecular Formula: C23H18ClN5O4
Molecular Weight: 463.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

Compound Description: This compound is a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease. It exhibits excellent in vitro potency with an IC50 of 0.06 nM. A tritiated version, [(3)H]-28, was also prepared for use in radioligand binding assays.

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is a highly potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. It has a Ki value of 0.068 nM for gastrin/CCK-B receptors in the brain. Studies in rats have shown YM022 to effectively suppress gastric acid secretion and prevent gastric and duodenal lesions.

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C]

Compound Description: This compound is a carbon-14 labeled analog of a CCK-A antagonist. The carbon-14 label is specifically incorporated into the carboxyl group of the benzamide moiety.

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

Compound Description: This compound is a carbon-14 labeled CCK-A antagonist. The carbon-14 label is incorporated into the carboxyl group of the thiophene-2-carboxamide moiety.

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (2) and N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide (3)

Compound Description: These two benzodiazepine derivatives are CCK antagonists labeled with carbon-14. Compound 2 has the carbon-14 label incorporated in the methyl group at the 1-position, while compound 3 has carbon-14 labels in both the 1-position methyl group and the methyl group attached to the benzamide nitrogen.

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It is structurally related to the archetypal CCK-B antagonist L-365,260 and the more recently reported compound YM022. In vivo studies in rats and dogs demonstrated potent dose-dependent inhibition of pentagastrin-induced gastric acid secretion. YF476 showed excellent oral bioavailability and is under clinical investigation for gastroesophageal reflux disease.

(S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)-urea (17b, RSV-604)

Compound Description: RSV-604 is a clinical candidate developed for its potent anti-respiratory syncytial virus (RSV) activity. It exhibits strong antiviral activity in vitro and possesses a good pharmacokinetic profile.

(S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (9) and (R)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (7)

Compound Description: These radioiodinated benzodiazepines are selective antagonists for CCK receptors. Compound 9 is selective for CCK1 receptors, while compound 7 is selective for CCK2 receptors.

3S(-)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepine-3-yl)-1H-indole-2-carboxamide (L-364,718)

Compound Description: L-364,718 is a highly potent and selective nonpeptide antagonist for peripheral CCK receptors. It has a similar affinity for peripheral CCK receptors as CCK itself, with IC50 values of 81 pM for pancreatic receptors and 45 pM for gallbladder receptors. It shows long-lasting in vivo efficacy and good oral bioavailability.

3S(-)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-yl)-1H-indole-2-carboxamide (MK-329)

Compound Description: MK-329 is a selective CCK receptor antagonist. Studies in rats have shown it effectively blocks the anorectic effect of (+)-fenfluramine, a drug known to suppress appetite. It was also found to antagonize the anorectic effect of exogenous CCK-octapeptide (CCK8).

Classification

This compound can be classified under:

  • Chemical Class: Diazepines and Ureas
  • Therapeutic Class: Potential neuroactive agents
  • Functional Groups: Contains urea, nitro, and chloro substituents along with a diazepine structure.
Synthesis Analysis

The synthesis of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea typically involves several steps:

  1. Formation of Diazepine Core: The initial step often includes the cyclization of appropriate precursors to form the diazepine ring. For instance, condensation reactions involving substituted phenyl compounds can yield the desired 1-methyl and 5-phenyl substitutions.
  2. Urea Formation: The next step involves reacting the diazepine derivative with isocyanates or carbamates to introduce the urea functionality. This reaction typically requires controlled conditions to ensure selectivity and yield.
  3. Substitution Reactions: The introduction of the 5-chloro and 2-nitrophenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods, depending on the reactivity of the existing functional groups.
  4. Purification and Characterization: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product. Characterization is performed using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.
Molecular Structure Analysis

The molecular structure of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea can be analyzed in terms of its:

Key Features:

  • Diazepine Ring: A seven-membered ring containing two nitrogen atoms at positions 1 and 4.
  • Urea Linkage: The presence of a urea functional group contributes to its biological activity.

Structural Data:

Using X-ray crystallography or computational modeling can provide insights into bond lengths, angles, and conformational preferences. For instance:

C O bond length1.22 \text{C O bond length}\approx 1.22\text{ }
N H bond length1.01 \text{N H bond length}\approx 1.01\text{ }
Chemical Reactions Analysis

The chemical reactions involving this compound primarily include:

  1. Hydrolysis: Under acidic or basic conditions, the urea group can undergo hydrolysis to yield amines and carbon dioxide.
  2. Reduction Reactions: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
  3. Electrophilic Substitution: The aromatic rings may participate in further substitution reactions depending on the substituents present.

These reactions are significant for modifying the compound's properties or enhancing its biological activity.

Mechanism of Action

The mechanism of action for compounds like 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea is often linked to their interaction with neurotransmitter systems:

Proposed Mechanism:

  1. GABAergic Activity: Compounds in this class may enhance gamma-Aminobutyric acid (GABA) receptor activity, leading to increased inhibitory neurotransmission.
  2. Dopaminergic Modulation: The structural features may also allow interaction with dopaminergic pathways, potentially influencing mood and behavior.

Relevant Data:

Studies have shown that similar diazepine derivatives exhibit anticonvulsant properties through modulation of ion channels involved in neuronal excitability.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-y)-3-(5-chloro-nitrophenyl)urea include:

PropertyValue
Molecular WeightC24H22ClN5O3459.9 g molC_{24}H_{22}ClN_5O_3\approx 459.9\text{ g mol}
Melting PointNot specified
SolubilitySoluble in DMSO
Log P (Partition Coefficient)Approximately 4.0
StabilityStable under normal conditions

These properties influence its bioavailability and pharmacokinetics.

Applications

The potential applications of 1-(1-methyl-2-oxo-5-phenyldihydro)-3-(5-chloro-nitrophenyl)urea include:

Therapeutic Uses:

  1. Anticonvulsant Agents: Due to its structural similarity to known anticonvulsants.
  2. Neuropharmacological Research: As a lead compound for developing new drugs targeting neurological disorders.

Research Applications:

The compound may also serve as a tool in biochemical research for studying receptor interactions or as a scaffold for synthesizing novel therapeutic agents.

Properties

CAS Number

1796905-13-9

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(5-chloro-2-nitrophenyl)urea

IUPAC Name

1-(5-chloro-2-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C23H18ClN5O4

Molecular Weight

463.9

InChI

InChI=1S/C23H18ClN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-17-13-15(24)11-12-19(17)29(32)33/h2-13,21H,1H3,(H2,25,27,31)

InChI Key

SQLUAXKRPJLTLZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.